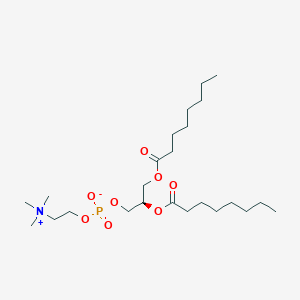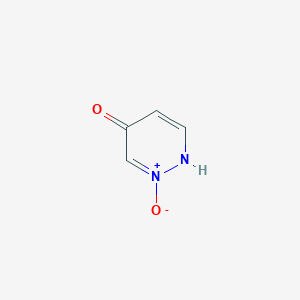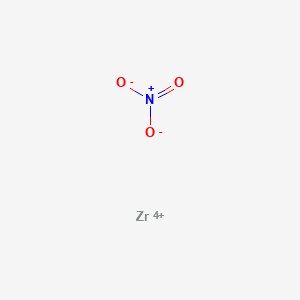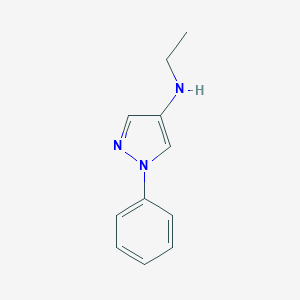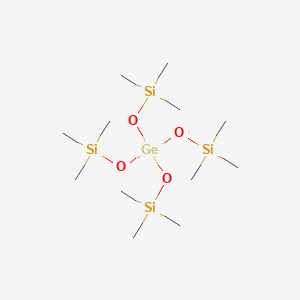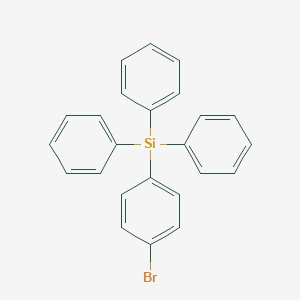
(4-Bromophenyl)triphenylsilane
Vue d'ensemble
Description
(4-Bromophenyl)triphenylsilane is a compound that is part of the organosilicon chemical family. Organosilicon compounds are known for their versatility in synthesis and their ability to form polymers with unique properties. The presence of the bromophenyl group in the molecule suggests that it could be reactive towards nucleophilic substitution reactions, which is a common pathway for further chemical modifications in organosilicon chemistry.
Synthesis Analysis
The synthesis of related organosilicon compounds has been demonstrated through various methods. For instance, the treatment of (4-bromophenyl)diethoxymethylsilane with magnesium in THF can yield polymeric materials, as shown in the preparation of poly[p-(ethoxymethylsilylene)phenylene] with a 58% yield . This suggests that similar synthetic strategies could potentially be applied to synthesize (4-bromophenyl)triphenylsilane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organosilicon compounds can be quite complex, and the presence of a bromophenyl group can influence the overall geometry and reactivity of the molecule. The crystal structures of related compounds, such as 1,3-bis(4'-bromophenyl)propane-1,2,3-trione, have been determined by X-ray diffraction, which provides insights into the arrangement of the phenyl rings and other substituents in the molecule . This information is crucial for understanding the reactivity and potential applications of (4-bromophenyl)triphenylsilane.
Chemical Reactions Analysis
The reactivity of organosilicon compounds with bromophenyl groups can lead to a variety of chemical transformations. For example, the dimerization of organosilicon compounds catalyzed by bromide ions has been reported, which can result in the formation of new cyclic structures . Additionally, the reaction of triphenylsilyllithium with α-bromopropene has been studied, yielding hexaphenyldisilane and other by-products, indicating the potential for (4-bromophenyl)triphenylsilane to undergo similar reactions with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon polymers can be tailored by modifying the substituents on the silicon atoms. For example, the Si-OEt bonds in poly[p-(ethoxymethylsilylene)phenylene] can be readily transformed into Si-Cl bonds, which then react with a variety of nucleophiles to afford substitution products . The thermal properties of these polymers have been investigated, showing their stability under different conditions. This suggests that (4-bromophenyl)triphenylsilane could also exhibit interesting physical and chemical properties that could be explored for various applications.
Applications De Recherche Scientifique
Lewis-Acidic Molecules for Host-Guest Chemistry : Derivatives of ortho-substituted triphenylsilanes with metal- or silicon-based acceptor groups have been synthesized for use in host-guest chemistry. These molecules exhibit different cavity structures and show potential in binding studies (Tomaschautzky et al., 2017).
Synthesis of Hetero-Anthracenes : Triphenylsilane derivatives have been used in the synthesis of hetero-anthracenes, which are important in the development of organic electronic materials (Bickelhaupt et al., 1976).
Polymeric Organosilicon Systems : (4-Bromophenyl)triphenylsilane has been utilized in the preparation of polymeric organosilicon systems. These polymers show potential in the development of new materials with unique thermal and chemical properties (Ohshita et al., 1997).
Phosphorescent Organic Light Emitting Diodes (OLEDs) : Triphenylsilane-substituted arenes, including those with (4-Bromophenyl)triphenylsilane, have been demonstrated as host materials in green phosphorescent OLEDs, showing efficient emission properties (Kim et al., 2016).
Silicon-Centered Imidazolyl Derivatives for OLEDs : Novel silicon-centered imidazolyl derivatives, including those with (4-Bromophenyl)triphenylsilane, have been synthesized for use as blue emitters or hole blocking materials in OLEDs, exhibiting high thermal stability and fluorescence (Wang et al., 2010).
Aggregation-Induced Emission Luminogens : Compounds combining triphenylamine and (4-Bromophenyl)triphenylsilane have been synthesized for use in aggregation-induced emission luminogens, showing enhanced hole-transporting properties and thermal stability (Liu et al., 2011).
Radiation Protection in Medical Oncology : Certain bioactive compounds with (4-Bromophenyl)triphenylsilane have been studied for their potential in radiation protection, particularly in medical oncology and nuclear medicine (Yılmaz et al., 2020).
Photoluminescent Properties : Derivatives of (4-Bromophenyl)triphenylsilane have been synthesized to study their photoluminescent properties, showing potential in the development of new luminescent materials (Li et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
(4-bromophenyl)-triphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrSi/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZSLJULKCKKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304978 | |
| Record name | (4-Bromophenyl)triphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)triphenylsilane | |
CAS RN |
18737-40-1 | |
| Record name | 18737-40-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Bromophenyl)triphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

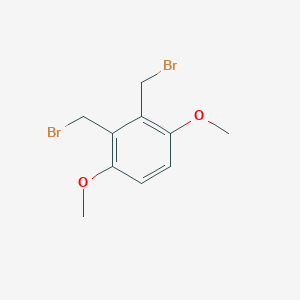
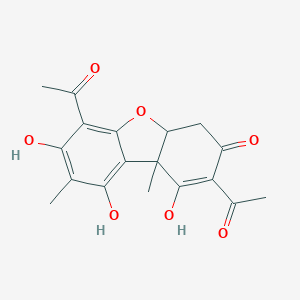
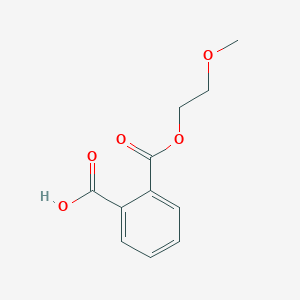
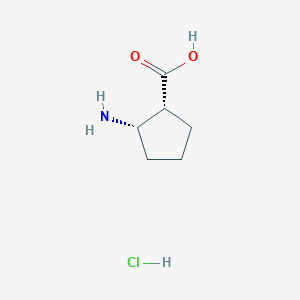
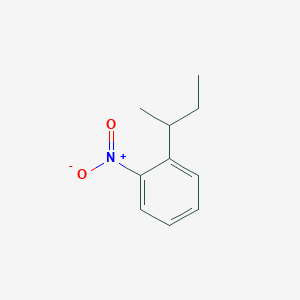
![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)
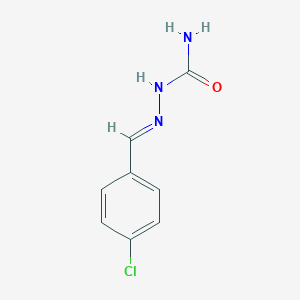
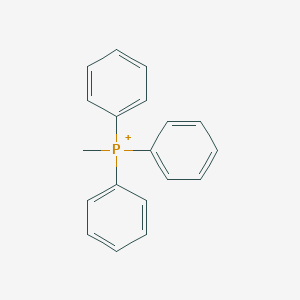
![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
